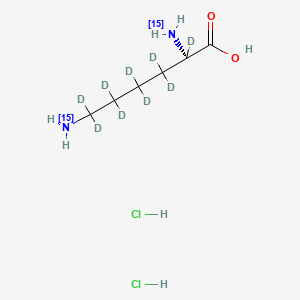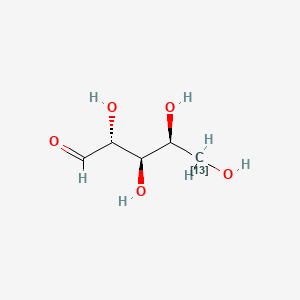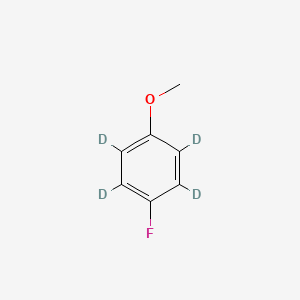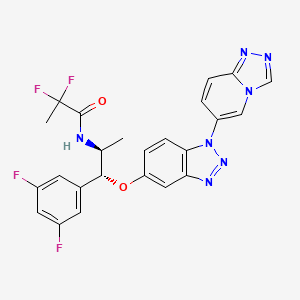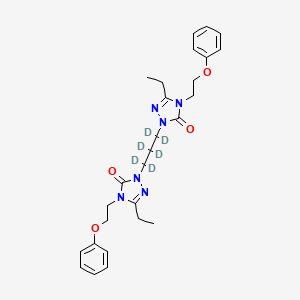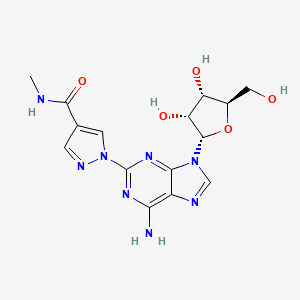
1-epi-Regadenoson
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-epi-Regadenoson is an α-isomer impurity of Regadenoson, a highly selective adenosine A2A receptor agonist. Regadenoson is commonly used as a coronary vasodilator in myocardial perfusion imaging (MPI) due to its ability to increase coronary blood flow .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-epi-Regadenoson can be synthesized through the preparation of its ethyl ester intermediate. The synthesis involves the use of specific reagents and conditions to achieve the desired α-isomer impurity .
Industrial Production Methods: The industrial production of this compound involves controlled synthesis processes to ensure the purity and quality of the compound. The production methods are designed to meet the stringent requirements for research and development applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-epi-Regadenoson undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in new functionalized compounds .
Applications De Recherche Scientifique
1-epi-Regadenoson has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of adenosine receptor agonists.
Biology: Employed in biological studies to investigate the effects of adenosine receptor activation on cellular processes.
Medicine: Utilized in pharmacological research to understand the pharmacokinetics and pharmacodynamics of adenosine receptor agonists.
Industry: Applied in the development of new diagnostic agents and therapeutic compounds
Mécanisme D'action
1-epi-Regadenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in coronary vasodilation and increased myocardial blood flow. The compound has a low affinity for the A1 adenosine receptor and negligible affinity for A2B and A3 adenosine receptors .
Comparaison Avec Des Composés Similaires
Regadenoson: The parent compound, also a selective adenosine A2A receptor agonist.
Adenosine: A naturally occurring nucleoside that acts on multiple adenosine receptors.
Dipyridamole: A vasodilator that inhibits the uptake of adenosine into cells, indirectly increasing its concentration
Uniqueness of 1-epi-Regadenoson: this compound is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its parent compound, Regadenoson. Its selective binding to the adenosine A2A receptor makes it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C15H18N8O5 |
|---|---|
Poids moléculaire |
390.35 g/mol |
Nom IUPAC |
1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14+/m1/s1 |
Clé InChI |
LZPZPHGJDAGEJZ-UUAIRXRESA-N |
SMILES isomérique |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES canonique |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


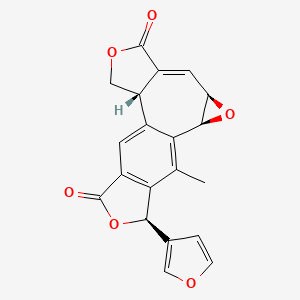
![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)
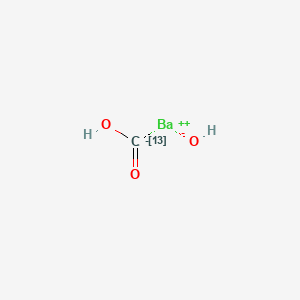
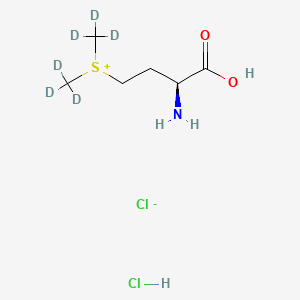
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
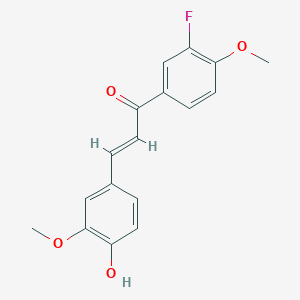
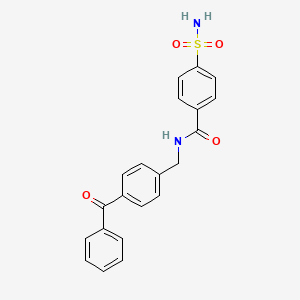
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
